molecular formula C14H12Cl2N2OS3 B274501 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone

1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone

Cat. No. B274501
M. Wt: 391.4 g/mol
InChI Key: PHINRELIYFULFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone, also known as DCDPE, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the cyclopropyl-containing aryl ketone family and has a unique chemical structure that makes it an attractive target for research.

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone involves its interaction with the active site of enzymes and proteins. This compound binds to the active site of enzymes and disrupts their function, leading to a decrease in their activity. The compound has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to selectively inhibit the activity of certain enzymes, leading to changes in cellular metabolism. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone is its selectivity for certain enzymes, making it a valuable tool for studying their function. The compound is also relatively easy to synthesize, making it readily available for research. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone. One potential area of research is its use as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as cancer and neurodegenerative disorders. Another area of research is the development of new compounds based on the chemical structure of this compound, which may have improved selectivity and efficacy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 2,2-dichlorocyclopropylphenylmethanone with 3-methylthio-1,2,4-thiadiazole-5-thiol in the presence of a suitable base and solvent. The reaction yields this compound as a white crystalline solid with a high purity.

Scientific Research Applications

1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use as a chemical probe to study the mechanism of action of various enzymes and proteins. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their function.

properties

Molecular Formula

C14H12Cl2N2OS3

Molecular Weight

391.4 g/mol

IUPAC Name

1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone

InChI

InChI=1S/C14H12Cl2N2OS3/c1-20-12-17-13(22-18-12)21-7-11(19)9-4-2-8(3-5-9)10-6-14(10,15)16/h2-5,10H,6-7H2,1H3

InChI Key

PHINRELIYFULFS-UHFFFAOYSA-N

SMILES

CSC1=NSC(=N1)SCC(=O)C2=CC=C(C=C2)C3CC3(Cl)Cl

Canonical SMILES

CSC1=NSC(=N1)SCC(=O)C2=CC=C(C=C2)C3CC3(Cl)Cl

Origin of Product

United States

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